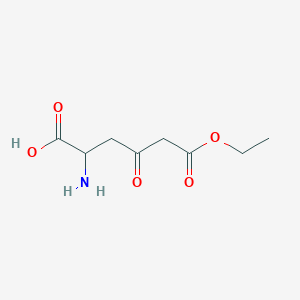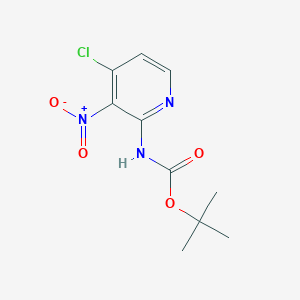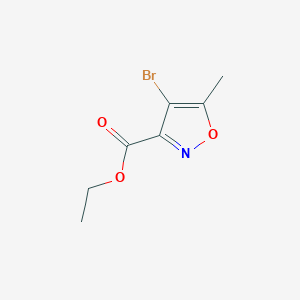
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Br2O2. It is a brominated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and research fields.
Métodos De Preparación
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone can be synthesized through the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . This method involves the use of sodium nitrite and hydrochloric acid for diazotization, and subsequent hydrolysis with water.
Análisis De Reacciones Químicas
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(3-hydroxyphenyl)ethanone: This compound lacks the additional bromine atom, which affects its reactivity and applications.
2-Bromo-1-(3-bromophenyl)ethanone: This compound lacks the hydroxyl group, which also influences its chemical behavior and uses.
The presence of both bromine atoms and the hydroxyl group in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C8H6Br2O2 |
|---|---|
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
Clave InChI |
XAEVXDPHGPERBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)O)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
![N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)




